Precision Synthesis of Thieno[2,3-c]pyridine-3-carboxylic acid
Precision Synthesis of Thieno[2,3-c]pyridine-3-carboxylic acid
[1]
Executive Summary
Thieno[2,3-c]pyridine-3-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere for isoquinoline and quinazoline cores found in kinase inhibitors (e.g., EGFR, VEGFR targets).[1] Unlike its [2,3-b] isomer, the [2,3-c] system presents unique synthetic challenges due to the specific fusion geometry required between the thiophene and pyridine rings.[1]
This guide details the Gewald-based synthetic strategy , the "Gold Standard" for accessing the 3-carboxylic acid derivative.[1] While direct cyclization of pyridine precursors often yields the 2-carboxylate (via ethyl thioglycolate), the Gewald reaction utilizing 4-piperidones and ethyl cyanoacetate naturally installs the carboxylate at the C3 position.[1] This protocol prioritizes scalability, regioselectivity, and operational safety.[1]
Retrosynthetic Analysis & Strategy
To access the target Thieno[2,3-c]pyridine-3-carboxylic acid (1) , we employ a strategy that builds the thiophene ring onto a piperidine scaffold, followed by oxidation.[1] This avoids the use of expensive and unstable 3,4-disubstituted pyridine precursors.[1]
Strategic Disconnections[1]
-
C3-Carboxylate Origin: The C3 ester functionality is derived from ethyl cyanoacetate during the multicomponent condensation.
-
Bicyclic Core Formation: The thieno-pyridine fusion is established via the Gewald Reaction .
-
Aromatization: The transition from the tetrahydro intermediate to the fully aromatic core is the final critical oxidation step.[1]
Figure 1: Retrosynthetic pathway prioritizing the Gewald reaction for regioselective C3-functionalization.[1]
Detailed Experimental Protocol
Phase 1: The Gewald Cyclization
This step constructs the bicyclic core.[1] We utilize 1-benzyl-4-piperidone to ensure amine stability during the sulfur-mediated cyclization.
Reagents:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)[1]
-
Elemental Sulfur (
) (1.1 eq)[1] -
Morpholine (1.5 eq) - Catalyst/Base[1]
-
Ethanol (Absolute) - Solvent[1]
Protocol:
-
Mixing: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) and ethyl cyanoacetate (12.4 g, 110 mmol) in absolute ethanol (200 mL).
-
Activation: Add morpholine (13.0 mL, 150 mmol) dropwise over 10 minutes. The solution will warm slightly (exothermic condensation).[1] Stir at room temperature for 30 minutes to facilitate the Knoevenagel condensation intermediate.
-
Sulfurization: Add elemental sulfur (3.52 g, 110 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. Maintain reflux for 8–12 hours. The suspension will gradually turn dark brown/red, and the sulfur solids will dissolve.[1] -
Work-up: Cool the reaction mixture to
in an ice bath. The product, Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate , often precipitates as a yellow solid.[1] -
Purification: Filter the solid and wash with cold ethanol (
mL). If no precipitate forms, concentrate the solvent to 20% volume and dilute with water to induce crystallization.[1]
Phase 2: Deamination (Removal of C2-Amine)
To obtain the pure 3-carboxylic acid core, the C2-amino group must be removed.[1] This is best achieved via non-aqueous diazotization-reduction.
Reagents:
Protocol:
-
Dissolve the Phase 1 product (10 g, 31.6 mmol) in anhydrous DMF (50 mL) and THF (50 mL). Heat to
. -
Add tert-butyl nitrite (5.6 mL, 47.4 mmol) dropwise over 20 minutes. Evolution of
gas will be observed.[1] -
Stir at
for 2 hours until gas evolution ceases. -
Concentrate the mixture under reduced pressure. Dilute with EtOAc (200 mL) and wash with brine (
mL) to remove DMF.[1] -
Dry over
and concentrate. Purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).-
Product: Ethyl 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[1]
-
Phase 3: Aromatization & Hydrolysis
The final transformation involves oxidizing the piperidine ring to a pyridine and hydrolyzing the ester.[1]
Protocol (Aromatization):
-
Oxidation: Mix the Phase 2 intermediate (5.0 g) with 10% Pd/C (500 mg) in Diphenyl ether or Decalin (50 mL).
-
Heat to
(reflux) for 24 hours. This harsh condition drives the dehydrogenation.[1]-
Alternative: Use DDQ (2.2 eq) in Dioxane at reflux for 12 hours for a milder approach, though purification is more tedious.[1]
-
-
Filtration: Cool and filter through a Celite pad to remove the catalyst.[1] Wash with toluene.[1]
-
Isolation: If using Diphenyl ether, purify via column chromatography directly (the solvent elutes late).[1] Isolate Ethyl thieno[2,3-c]pyridine-3-carboxylate .
Protocol (Hydrolysis):
-
Dissolve the aromatic ester (2.0 g) in THF (20 mL) and Water (10 mL).
-
Add LiOH monohydrate (5 eq). Stir at
for 4 hours. -
Acidification: Cool to RT and acidify to pH 3 with 1N HCl. The target acid, Thieno[2,3-c]pyridine-3-carboxylic acid , will precipitate.[1][3]
Mechanistic Insight: The Gewald Reaction
Understanding the mechanism is crucial for troubleshooting.[1] The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.
Figure 2: Sequential mechanism of the Gewald reaction yielding the aminothiophene core.
Data Summary & Troubleshooting
Reagent Stoichiometry Table
| Reagent | Role | Equivalents | Critical Note |
| 1-Benzyl-4-piperidone | Scaffold | 1.0 | Use N-protected forms to prevent side reactions.[1] |
| Ethyl Cyanoacetate | C3-Source | 1.1 | Excess ensures complete consumption of ketone. |
| Sulfur ( | Heteroatom | 1.1 | Finely powdered sulfur reacts faster.[1] |
| Morpholine | Base/Cat | 1.5 | Secondary amines are essential for the Knoevenagel step.[1] |
| tert-Butyl Nitrite | Deamination | 1.5 | Fresh reagent is required; yellow color indicates activity.[1] |
Troubleshooting Guide
-
Low Yield in Gewald Step: Ensure the ethanol is absolute (water inhibits Knoevenagel).[1] If the reaction is slow, add a catalytic amount of acetic acid to buffer the morpholine.[1]
-
Incomplete Aromatization: Pd/C dehydrogenation can be sluggish.[1] Ensure high temperature (
). If using DDQ, ensure anhydrous conditions to prevent over-oxidation to lactams.[1] -
Precipitate Gums Up: During the water quench, if the product oils out, extract with DCM instead of filtering, then recrystallize from Ethanol/Ether.[1]
References
-
Synthesis of Thieno[2,3-c]pyridine Derivatives via Triazole-Mediated Transformation Source: National Institutes of Health (PMC) URL:[1][Link]
-
Preparation of Thieno[2,3-c]pyridines and Related Heterocyclic Systems Source: ResearchGate (J. Chem. Tech.[1] Biotechnol) URL:[Link]
-
Process for the Preparation of Thieno[2,3-c]pyridine Derivatives (Patent US3969358A) Source: Google Patents URL:[1]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
